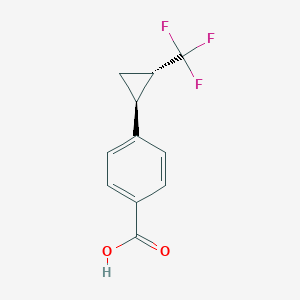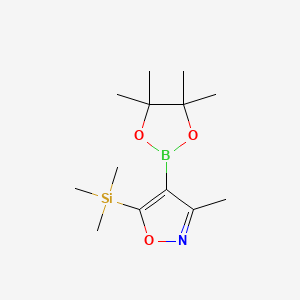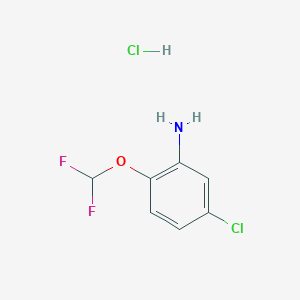![molecular formula C7H3ClF3N3 B6591606 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1431720-68-1](/img/structure/B6591606.png)
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrazolopyridine family of compounds and has a unique chemical structure that makes it useful for a variety of applications. In
科学的研究の応用
Synthesis and Structural Studies :
- Palka et al. (2014) explored a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their 5-oxides, using microwave-assisted treatment and detailed NMR spectroscopic investigations (Palka et al., 2014).
- Vilkauskaitė et al. (2011) discussed the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 1-phenylpyrazolo[4,3-c]pyridines, further transformed into 5-oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).
Anticancer and Antimicrobial Properties :
- Nagender et al. (2014) synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, exhibiting promising cytotoxicity against several cancer cell lines and antimicrobial activities (Nagender et al., 2014).
- Hafez and El-Gazzar (2020) developed pyridine derivatives including pyrazolo[4,3-c]pyridine moieties that showed significant antitumor activities, surpassing doxorubicin in some cases (Hafez & El-Gazzar, 2020).
Optical and Electronic Applications :
- Zedan, El-Taweel, and El-Menyawy (2020) reported on the synthesis and characterization of pyridine derivatives, focusing on their optical and diode characteristics for potential use in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Structure and Mechanistic Studies :
- Liu et al. (2013) determined the crystal structure of 1H-pyrazolo[3,4-b]pyridine derivatives and proposed a reaction mechanism with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
- Sagar et al. (2017) examined the molecular conformations and hydrogen bonding in different 1H-pyrazolo[4,3-c]pyridine derivatives (Sagar et al., 2017).
Synthesis of Heterocyclic Compounds :
- Bonacorso et al. (2014) described the synthesis of pyrazolyl-nicotinic acids and methyl esters, providing a route to new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds (Bonacorso et al., 2014).
作用機序
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines can influence various biological activities and physical properties of compounds .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly influence its pharmacokinetic properties .
Result of Action
Trifluoromethylpyridines are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .
生化学分析
Biochemical Properties
The biochemical properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . These features can provide the compound with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity
Cellular Effects
It is known that trifluoromethylpyridines can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNSZCHYFKLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)



![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)



![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)




